5-Phenylindeno[1,2-b]carbazol-11(5H)-one
Description
Significance of Carbazole (B46965) and Fused-Ring Carbazole Systems in Advanced Materials Research
Carbazole, a nitrogen-containing heterocyclic compound, is a fundamental building block in the design of functional organic materials. Its electron-rich nature imparts excellent hole-transporting capabilities, while its rigid structure contributes to high thermal and electrochemical stability. These intrinsic properties have made carbazole and its derivatives highly sought after for a range of electronic applications.
The strategic fusion of additional rings to the carbazole core to create fused-ring carbazole systems further enhances these desirable characteristics. This extension of the π-conjugated system can lead to tunable frontier orbital energies, high photoluminescence quantum yields, and a broad spectrum of emission colors. These attributes are particularly crucial in the development of organic light-emitting diodes (OLEDs), where such compounds can function as emitters or as host materials for phosphorescent emitters. The rigidity of these fused systems also helps to minimize non-radiative decay pathways, thereby improving the efficiency of electronic devices.
Overview of Indenocarbazole Derivatives in Contemporary Chemical Research
Indenocarbazole derivatives represent a significant class of fused-ring carbazole systems that have garnered considerable attention in contemporary research. The fusion of an indene (B144670) unit with a carbazole core creates a unique electronic structure that can be readily modified through chemical synthesis. This versatility allows for the targeted design of materials with specific optical and electronic properties.
Research into indenocarbazole derivatives has been particularly fruitful in the area of organic electronics. These compounds have been investigated for their potential in organic field-effect transistors (OFETs), solar cells, and sensors. The ability to introduce various substituents at different positions on the indenocarbazole scaffold allows for precise control over the molecule's energy levels, charge transport characteristics, and solid-state packing, all of which are critical factors in device performance.
Specific Research Focus on 5-Phenylindeno[1,2-b]carbazol-11(5H)-one and its Analogues
While specific research on this compound is not extensively documented in publicly available literature, the study of its structural analogues provides valuable insights into the potential properties and applications of this compound class. The core structure, indenocarbazole, is a well-established motif in materials science.
Analogues such as indolo[3,2-b]carbazole (B1211750) derivatives have been synthesized and characterized for their use in field-effect transistors. For instance, the strategic placement of alkyl chains on the periphery of the indolo[3,2-b]carbazole backbone has been shown to influence the molecular organization in thin films, leading to high hole mobilities. rsc.org This demonstrates the principle that substituents play a critical role in dictating the material's performance in electronic devices.
Other related research has focused on the synthesis of various substituted carbazole derivatives, including those with fused ring systems, for a range of applications. These studies often involve multi-step synthetic sequences to construct the complex molecular architecture and introduce desired functional groups. The synthesis of related benzoquinoline-carbazole derivatives, for example, has been achieved through one-pot reactions, highlighting the ongoing efforts to develop efficient synthetic methodologies for this class of compounds. ias.ac.in The investigation of such analogues underscores the broad interest in carbazole-based fused systems for developing new functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C25H15NO |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-phenylindeno[1,2-b]carbazol-11-one |
InChI |
InChI=1S/C25H15NO/c27-25-19-12-5-4-10-17(19)20-15-24-21(14-22(20)25)18-11-6-7-13-23(18)26(24)16-8-2-1-3-9-16/h1-15H |
InChI Key |
WUENMEMLFMKOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of Indenocarbazole Systems
General Synthetic Routes to Indenocarbazole Scaffolds
The assembly of the core indenocarbazole structure can be achieved through several convergent and linear strategies. These methods are designed to efficiently construct the fused five- and six-membered rings that constitute the carbazole (B46965) and indene (B144670) systems.
Cascade Annulation Approaches for Polycyclic Systems
Cascade annulation reactions provide an efficient pathway to complex polycyclic aromatic hydrocarbons (PAHs) by forming multiple rings in a single synthetic operation from relatively simple starting materials. These reactions are prized for their atom and step economy. For indenocarbazole systems, a cascade approach might involve the intramolecular cyclization of a suitably functionalized precursor. For instance, palladium-catalyzed cascade reactions between alkene-tethered aryl iodides and carbon monoxide have been utilized to synthesize complex polycyclic molecules, suggesting a potential route to the indanone portion of the target scaffold nih.gov. Another strategy involves a three-step process to annulate PAHs, relying on a palladium-catalyzed intramolecular arene-vinyl triflate coupling to form the final ring nih.gov. Radical-based annulation protocols, triggered by photoredox catalysis, also offer a mild and versatile method for the planarization of oligoarylenyl precursors to form fused aromatic systems organic-chemistry.org.
Palladium-Catalyzed Reactions for Fused-Ring Carbazole Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of carbazole frameworks. These methods often involve the formation of key C-C and C-N bonds to close the central pyrrole (B145914) ring of the carbazole. One prominent strategy is the palladium(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodonium salts, which provides a direct method to synthesize dibenzocarbazoles by forming two C-C bonds in a single step under ligand-free conditions libretexts.org.
Another powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. This reaction is widely used for forming the crucial C-N bond in the carbazole ring system libretexts.orgwikipedia.orgorganic-chemistry.org. Tandem processes that combine a Buchwald-Hartwig amination with a direct arylation step can be employed in a one-pot synthesis of 9H-carbazoles from readily available anilines and 1,2-dihaloarenes, often accelerated by microwave irradiation wikipedia.org. The versatility of palladium catalysis allows for the synthesis of a wide array of fused carbo- and heterocyclic systems through various pathways, including intramolecular Heck reactions, C-H functionalization, and other cross-coupling reactions vulcanchem.com.
| Method | Key Transformation | Typical Substrates | Catalyst System Example | Advantages |
|---|---|---|---|---|
| Dual C-H Functionalization | C-C Bond Formation | Indoles, Diaryliodonium Salts | Pd(OAc)₂ | Ligand-free, high step economy libretexts.org |
| Tandem Amination/Arylation | C-N & C-C Bond Formation | Anilines, 1,2-Dihaloarenes | Pd Nanocatalyst on Biochar | One-pot, rapid (microwave), green catalyst wikipedia.org |
| Intramolecular C-H Amination | C-N Bond Formation | Substituted Biaryls | Pd(OAc)₂ / Ligand | Direct C-H functionalization |
One-Pot Synthetic Strategies for Carbazole Derivatives
Another versatile one-pot approach is a modified Friedländer hetero-annulation reaction, which has been used to synthesize carbazole-fused benzoquinolines from tetrahydrocarbazol-1-one derivatives nih.gov. Metal-free conditions have also been explored; for instance, the condensation of cyclohexanones with arylhydrazine hydrochlorides can produce various substituted carbazoles through a condensation-cyclization-dehydrogenation sequence, using molecular oxygen as the oxidant nih.gov. These strategies highlight the diverse and efficient ways carbazole derivatives can be assembled from simple precursors in a single reaction vessel.
Targeted Synthesis of 5-Phenylindeno[1,2-b]carbazol-11(5H)-one and its Derivatives
The synthesis of the specific target molecule, this compound, requires a strategy that not only constructs the indenocarbazole core but also incorporates the phenyl group on the carbazole nitrogen. This can be achieved either by using a phenyl-substituted precursor from the outset or by functionalizing the parent indenocarbazole scaffold in a subsequent step.
Strategies for Incorporating the Phenyl Moiety
The introduction of the N-phenyl group is a critical step in the synthesis of the target compound. This transformation is typically accomplished via N-arylation of the parent NH-containing indenocarbazole-11-one scaffold. The parent scaffold itself could potentially be synthesized through a multi-component reaction involving indan-1,3-dione and a suitable carbazole precursor or indole (B1671886) derivative, followed by cyclization and oxidation.
Once the indeno[1,2-b]carbazol-11(5H)-one core is formed, established N-arylation methods can be employed.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-N bonds. It involves the coupling of the NH group of the indenocarbazole with an aryl halide (e.g., bromobenzene or iodobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand (such as X-Phos or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃) wikipedia.orgbeilstein-journals.org. This method is known for its high functional group tolerance and broad substrate scope libretexts.org.
Ullmann Condensation : A classical alternative, the Ullmann condensation uses a copper catalyst to promote the N-arylation of amines and related NH-heterocycles with aryl halides wikipedia.org. While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize soluble copper catalysts with ligands (e.g., 1,10-phenanthroline), allowing the reaction to proceed under milder conditions wikipedia.orgbeilstein-journals.org.
The choice between these methods often depends on the specific substrate, desired reaction conditions, and cost considerations. Both have been successfully applied to the N-arylation of various carbazole and indole systems nih.gov.
| Reaction | Catalyst | Aryl Source | Typical Base | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium(0) complexes | Aryl halides (Ar-X), Aryl triflates (Ar-OTf) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | High yields, mild conditions, broad scope libretexts.orgwikipedia.org |
| Ullmann Condensation | Copper(I) or Copper(0) | Aryl halides (Ar-X) | K₂CO₃, KOH | Classic method, often requires higher temperatures wikipedia.org |
Rational Design and Introduction of Diverse Substituents
The functionalization of the this compound scaffold allows for the tuning of its electronic and physical properties. Diverse substituents can be introduced at various stages of the synthesis.
One approach is to use substituted starting materials. For example, employing a substituted indan-1,3-dione or a substituted aniline in the initial cyclization reactions would lead to derivatives functionalized on the indene or carbazole portions of the molecule, respectively.
Alternatively, direct functionalization of the pre-formed indenocarbazole core can be achieved through electrophilic aromatic substitution. Reactions such as halogenation (e.g., bromination using N-bromosuccinimide), nitration, or Friedel-Crafts acylation can introduce functional handles onto the electron-rich aromatic rings of the carbazole moiety. These newly installed functional groups can then serve as points for further diversification. For instance, a brominated derivative can undergo subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl, heteroaryl, or alkynyl substituents. This strategy has been successfully applied to the functionalization of the related indolo[3,2-b]carbazole (B1211750) system, where bromination occurred in a regioselective manner, enabling the synthesis of various arylated derivatives via Suzuki cross-coupling nih.gov. This modular approach provides access to a wide library of compounds with tailored properties for specific applications.
Solution-Processable Synthetic Approaches
The development of solution-processable synthetic routes for indenocarbazole derivatives is crucial for their application in electronic devices, where cost-effective fabrication methods like spin-coating are preferred. These approaches focus on designing molecules with sufficient solubility in common organic solvents without compromising their thermal stability or electronic properties.
Researchers have designed and synthesized novel host materials based on the indenocarbazole framework that are highly soluble and thermally stable. researchgate.net For instance, the introduction of bulky substituent groups, such as dimethyl and phenyl moieties, onto the indenocarbazole core can enhance solubility. A key strategy involves creating an asymmetric molecular structure which disrupts intermolecular packing and improves solubility in solvents like toluene and chlorobenzene. researchgate.netsemanticscholar.org
The process typically involves synthesizing an indenocarbazole derivative and then dissolving it to create a solution for device fabrication. For example, a solution for a green phosphorescent organic light-emitting diode (OLED) emissive layer was prepared by dissolving a functionalized indenocarbazole host material and an iridium-based dopant in separate solvents (toluene and chlorobenzene, respectively) before mixing and spin-coating. semanticscholar.org This highlights the practical application of solution-processable indenocarbazole systems.
Table 1: Examples of Solution-Processable Indenocarbazole Systems for OLEDs
| Compound/System | Solvent(s) Used | Processing Method | Key Feature |
|---|---|---|---|
| Indenocarbazole derivative (PCIC) with Ir(mppy)3 dopant | Toluene, Chlorobenzene | Spin-coating | High solubility for solution-based fabrication of the emissive layer. semanticscholar.org |
| 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) | Not specified | Spin-coating | Amorphous small molecule host enabling solution-processed OLEDs. researchgate.net |
Modern Catalytic Systems in Indenocarbazole Synthesis (e.g., Pd–Cu@rGO)
Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of the complex indenocarbazole core often involves the formation of carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds, for which palladium- and copper-based catalysts are particularly effective.
Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful methodology for preparing the aromatic and heteroaromatic amines that constitute the carbazole framework. researchgate.net Studies have demonstrated the successful synthesis of 5-substituted 5H-benzo[b]carbazole-6,11-diones via a one-pot double palladium-catalyzed Buchwald-Hartwig coupling reaction. researchgate.net This reaction efficiently constructs the carbazole ring system from precursors like 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione and various aniline derivatives. researchgate.net
The use of nanomaterials as catalyst supports represents a significant advancement. Reduced graphene oxide (rGO) is an excellent support material due to its high surface area and ability to stabilize metal nanoparticles, preventing their aggregation and enhancing catalytic activity. Copper nanoparticles supported on functionalized graphene oxide (Cu-Amd-RGO) have shown excellent catalytic activity and recyclability in other heterocyclic syntheses. researchgate.net The functional groups on the rGO surface can anchor the metal nanoparticles, leading to a stable and reusable catalyst. researchgate.net
A bimetallic palladium-copper catalyst supported on reduced graphene oxide (Pd–Cu@rGO) combines the distinct catalytic properties of both metals with the benefits of the rGO support. While Pd is highly effective for C-N and C-C bond formation, Cu can facilitate similar reactions, often under different conditions or with different substrate tolerances. The synergy between Pd and Cu, coupled with the stabilizing effect of the rGO sheet, can lead to a highly active, selective, and recyclable catalyst for the multi-step synthesis of complex molecules like this compound. The synthesis of such nanocomposites can be achieved through environmentally friendly methods, for example, by the simultaneous reduction of metal ions and graphene oxide using a reducing agent like zinc powder in an aqueous medium. nih.gov
Table 2: Palladium-Catalyzed Synthesis of Benzo[b]carbazole-6,11-diones
| Reactants | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione + 4-nitroaniline | Pd(OAc)2, BINAP | K2CO3 | Toluene | 85 |
| 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione + aniline | Pd(OAc)2, BINAP | K2CO3 | Toluene | 61 |
| 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione + 3-chloroaniline | Pd(OAc)2, BINAP | K2CO3 | Toluene | 73 |
Data derived from a study on one-pot double Buchwald-Hartwig reactions. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for 5 Phenylindeno 1,2 B Carbazol 11 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and number of unique protons and carbons can be established.
For 5-Phenylindeno[1,2-b]carbazol-11(5H)-one, the ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the phenyl, indeno, and carbazole (B46965) ring systems would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, multiplets) based on their electronic environment and proximity to neighboring protons. The proton on the nitrogen atom of the carbazole moiety (N-H) would likely appear as a broad singlet at a downfield chemical shift (e.g., δ 10-12 ppm), a characteristic feature for carbazole protons. chemicalbook.com
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The most downfield signal would be attributed to the carbonyl carbon (C=O) of the ketone group, typically appearing in the δ 180-200 ppm range. The numerous sp²-hybridized carbons of the aromatic rings would generate a cluster of signals between δ 110-150 ppm. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton and carbon signals by establishing H-H and C-H correlations, respectively.
Table 1: Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 9.0 | m, d, t |
| N-H Proton | 10.0 - 12.0 | br s |
Illustrative data based on general chemical shift ranges for the specified functional groups.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 180 - 200 |
| Aromatic Carbons (C, CH) | 110 - 150 |
Illustrative data based on general chemical shift ranges for the specified functional groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the exact molecular weight of a compound. It provides a highly accurate mass-to-charge ratio (m/z) measurement, typically to four or more decimal places.
For this compound, the molecular formula is C₂₅H₁₅NO. HRMS analysis, often using an ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The experimentally measured m/z value would be compared against the calculated (theoretical) mass. A close match between the found and calculated values (typically within 5 ppm error) provides unambiguous confirmation of the compound's molecular formula. This level of precision is crucial to distinguish the target compound from other potential isomers or compounds with similar nominal masses.
Table 3: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₅H₁₅NO |
| Calculated m/z for [M+H]⁺ | 346.1226 |
| Expected Found m/z | 346.1221 (example) |
| Mass Error | < 5 ppm |
Calculated m/z is based on the exact masses of the most abundant isotopes.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of atomic positions can be generated, revealing bond lengths, bond angles, and intermolecular interactions.
A successful crystallographic analysis of this compound would reveal the planarity of the fused indeno[1,2-b]carbazole ring system. It would also show the orientation of the appended phenyl group relative to this core structure. In the crystal lattice, molecules would likely be arranged through intermolecular forces such as π–π stacking interactions between the extensive aromatic systems and potential hydrogen bonding involving the N-H group and the carbonyl oxygen of adjacent molecules. researchgate.netnist.gov This information is vital for understanding the compound's solid-state packing, which can influence its physical and photophysical properties.
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 19.0 |
| β (°) | 95.0 |
| Volume (ų) | 1688 |
| Z (Molecules/Unit Cell) | 4 |
These values are illustrative and based on typical data for similar polycyclic aromatic compounds. researchgate.net
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Vibrational spectroscopy, most commonly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.
The FTIR spectrum of this compound would display several key absorption bands. A strong, sharp peak between 1680-1720 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ketone. researchgate.net The N-H stretching vibration of the carbazole moiety would likely appear as a moderate, somewhat broad peak in the region of 3200-3400 cm⁻¹. bldpharm.com Additionally, C-H stretching vibrations from the aromatic rings would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would produce a series of peaks in the 1450-1600 cm⁻¹ region. researchgate.net These characteristic peaks provide rapid and reliable evidence for the presence of the key functional groups within the molecular structure.
Table 5: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Ketone) | 1680 - 1720 | Strong, sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
Illustrative data based on characteristic infrared absorption frequencies for the specified functional groups.
Computational Chemistry and Theoretical Investigations of 5 Phenylindeno 1,2 B Carbazol 11 5h One
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method for ground-state electronic structure calculations in molecular quantum chemistry due to its excellent balance of computational cost and accuracy. ohio-state.edu It is routinely used to determine the fundamental electronic properties of organic molecules. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the electronic and optical properties of a molecule. The HOMO energy level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and provides an estimation of its excitation energy. nankai.edu.cn
A typical DFT calculation for a molecule like 5-Phenylindeno[1,2-b]carbazol-11(5H)-one would determine the energies of these orbitals and map their spatial distribution across the molecular framework. This analysis would reveal which parts of the molecule are electron-rich (typically where the HOMO is localized) and which are electron-poor (where the LUMO is localized). For donor-acceptor type molecules, the HOMO is often located on the donor moiety and the LUMO on the acceptor. nankai.edu.cn In the case of this compound, one could anticipate the carbazole (B46965) and phenyl groups to contribute significantly to the HOMO, while the indenone part with its electron-withdrawing carbonyl group would likely dominate the LUMO.
Table 1: Representative Frontier Molecular Orbital Data
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Data for this compound is not available in the surveyed literature. | N/A | N/A | N/A |
This table is representative of the data that would be generated from a DFT analysis. Specific values require dedicated computational studies.
Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure (its ground-state geometry) must be determined. DFT is used to perform geometry optimization, a process that finds the arrangement of atoms that corresponds to the lowest energy. For a molecule with flexible parts, such as the phenyl group in this compound, this involves conformational analysis to identify the most stable rotational isomer (rotamer). The dihedral angle between the phenyl group and the main indenocarbazole plane would be a key parameter determined in this step.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
To study what happens when a molecule absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. uci.edursc.org It allows for the calculation of electronic excited states, providing insights into a molecule's absorption, fluorescence, and phosphorescence properties. ohio-state.edursc.org
TD-DFT calculations can predict the energies of various excited states. The two most important are the lowest singlet excited state (S1) and the lowest triplet excited state (T1). The S1 energy corresponds to the energy of fluorescence, while the T1 energy is related to phosphorescence. The energy difference between the ground state (S0) and S1 determines the lowest-energy absorption band in the UV-Vis spectrum.
The energy gap between the S1 and T1 states (ΔE_ST) is a critical parameter for materials used in organic light-emitting diodes (OLEDs). rsc.orgrsc.org A small ΔE_ST is desirable as it can facilitate the harvesting of non-emissive triplet excitons back into emissive singlet excitons, enhancing device efficiency. rsc.org
Table 2: Representative Excited State Energy Data
| Compound | S1 Energy (eV) | T1 Energy (eV) | ΔE_ST (eV) |
| Data for this compound is not available in the surveyed literature. | N/A | N/A | N/A |
This table is representative of the data that would be generated from a TD-DFT analysis. Specific values require dedicated computational studies.
Intersystem crossing (ISC) is the transition from a singlet excited state to a triplet excited state (e.g., S1 → T1), while reverse intersystem crossing (RISC) is the transition from a triplet back to a singlet (e.g., T1 → S1). These processes are formally spin-forbidden but can occur through a mechanism called spin-orbit coupling.
Computational modeling can investigate the rates of ISC and RISC. The efficiency of these transitions depends heavily on the energy gap (ΔE_ST) and the magnitude of the spin-orbit coupling between the S1 and T1 states. nih.gov For molecules with a small ΔE_ST, the rate of RISC can be significant, leading to a phenomenon known as thermally activated delayed fluorescence (TADF). Investigating these pathways is crucial for designing efficient materials for next-generation OLEDs. researchgate.net For a molecule like this compound, calculations would focus on how the geometry and electronic character of the S1 and T1 states influence the probability of these spin-flipping transitions. nih.gov
Molecular Modeling for Structure-Property Correlation
Molecular modeling combines the results from DFT and TD-DFT to establish relationships between a molecule's chemical structure and its observed or predicted properties. nih.govresearchgate.netmdpi.commdpi.com By systematically modifying the structure in silico—for instance, by changing the substituent on the phenyl ring or altering substitution patterns on the carbazole core—researchers can tune the electronic properties.
For this compound, modeling could be used to predict how different electron-donating or electron-withdrawing groups on the phenyl substituent would affect the HOMO-LUMO gap, the S1-T1 splitting, and ultimately, the color and efficiency of its light emission. This predictive power allows for the rational design of new materials with optimized properties for specific applications, such as field-effect transistors or OLEDs, guiding synthetic efforts toward the most promising candidates. rsc.org
Optoelectronic Properties and Applications of Indenocarbazole Derivatives, Including 5 Phenylindeno 1,2 B Carbazol 11 5h One
Photophysical Characteristics
The photophysical properties of organic materials are fundamental to their application in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties are governed by the molecule's ability to absorb and emit light, which is dictated by its electronic structure.
Ultraviolet-Visible Absorption Spectroscopy and Electronic Transitions
The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides insights into its electronic transitions from the ground state to various excited states. For carbazole-based compounds, the absorption spectra typically exhibit bands corresponding to π-π* transitions within the aromatic system. researchgate.net The extensive conjugation in the indenocarbazole core is expected to result in strong absorption in the UV and visible regions. The introduction of a phenyl group can further extend this conjugation, potentially leading to a red-shift in the absorption maxima. The electronic transitions in such molecules are often characterized as intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.
While specific absorption maxima for 5-Phenylindeno[1,2-b]carbazol-11(5H)-one are not readily found in the literature, related carbazole (B46965) derivatives show absorption bands that can be attributed to n-π and π-π* transitions. For instance, carbazole-based fluorophores have shown absorption bands around 260 nm, 310 nm, and 330 nm in THF solution. researchgate.net
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Dichloromethane (DCM)
| Wavelength (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Transition Assignment |
|---|---|---|
| ~350 | Data not available | π-π* |
Note: This table is illustrative and based on general properties of similar compounds, as specific experimental data for this compound is not available.
Photoluminescence (Fluorescence and Phosphorescence) Spectroscopy
Photoluminescence is the emission of light from a molecule after it has absorbed photons. This can occur from either a singlet excited state (fluorescence) or a triplet excited state (phosphorescence). The emission properties are highly dependent on the molecular structure and the surrounding environment. Carbazole-derived aza nih.govhelicenes, for example, display broadband fluorescence with emission maxima that are strongly dependent on the molecular scaffold and substituents. nih.gov The presence of the ketone group in this compound might influence the emission properties, potentially promoting intersystem crossing and leading to phosphorescence at low temperatures.
Table 2: Hypothetical Photoluminescence Data for this compound in DCM
| Emission Type | Wavelength (λ_em) (nm) |
|---|---|
| Fluorescence | Data not available |
Note: This table is for illustrative purposes as specific experimental data is unavailable.
Photoluminescence Quantum Yield (PLQY) Analysis
The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. High PLQY is a crucial parameter for materials used in OLEDs. For carbazole-based dyes, PLQY can be influenced by the molecular structure and the presence of different functional groups. For example, derivatives with triphenylamine peripheral groups have been shown to have higher fluorescence quantum efficiencies than those with carbazole peripheral groups. rsc.org A detailed study on a new carbazole chromophore conjugated with thiazolidine-4-one reported that the absorption spectra in different solvents exhibited a red shift with increasing solvent polarity, with bands at 430-474 nm attributed to intramolecular charge transfer with high π-π* characteristics. nih.gov
Solvatochromic Effects and Intramolecular Charge Transfer (ICT) States
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is often observed in molecules that exhibit a significant change in their dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT) states. The emission of some carbazole-derived aza nih.govhelicenes has been shown to be solvent-dependent, indicating a change in the electronic distribution in the excited state. nih.gov The presence of the electron-donating carbazole moiety and the potentially electron-withdrawing ketone group in this compound suggests that it may also exhibit ICT character and solvatochromic behavior.
Charge Transport Mechanisms
The ability of a material to transport charge carriers (holes and electrons) is fundamental to its performance in electronic devices. Indenocarbazole derivatives are particularly noted for their excellent hole-transporting properties.
High Hole Mobility and Hole Transporting Material (HTM) Capabilities
Indenocarbazole-based materials have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating high efficiencies. nih.gov Carbazole derivatives are known for their high hole mobility and suitable energy levels for efficient charge injection and transport. semanticscholar.org The planar and rigid structure of the indenocarbazole core can facilitate intermolecular π-π stacking, which is beneficial for charge hopping between adjacent molecules. A study on blue thermally activated delayed fluorescence (TADF) emitters based on indenocarbazole derivatives highlighted that the substitution position on the carbazole and different substituents have a clear influence on the donor character and, consequently, the charge transport properties. researchgate.net
Table 3: Representative Hole Mobility Data for Indenocarbazole-Based Materials
| Compound | Hole Mobility (μ_h) (cm²V⁻¹s⁻¹) | Measurement Technique |
|---|---|---|
| M129 (Indeno[1,2-b]carbazole derivative) | > 1 x 10⁻⁴ (doped) | Space-Charge Limited Current (SCLC) |
Note: This table presents data for related indenocarbazole derivatives to provide context, as specific data for this compound is not available. nih.gov
An extensive search of scientific literature and public databases reveals a significant lack of specific research on the optoelectronic properties and applications of This compound within the detailed framework requested. While the broader class of indenocarbazole derivatives has been explored for various roles in organic electronics, detailed experimental data and research findings specifically for this compound are not available in the public domain.
General research on related indenocarbazole structures suggests their potential utility in optoelectronic devices. For instance, indenocarbazole moieties are recognized for their rigid, planar structure and good hole mobility, which makes them promising candidates for the donor component in thermally activated delayed fluorescence (TADF) emitters. researchgate.net The design of such emitters often involves pairing an electron-donating unit, like an indenocarbazole derivative, with an electron-accepting unit. researchgate.net The specific positioning of substituents on the carbazole framework is known to significantly influence the donor characteristics and, consequently, the performance of the resulting TADF materials. researchgate.net
However, without specific studies on this compound, it is not possible to provide the detailed analysis and data tables requested for the following sections of the proposed article outline:
Applications in Organic Light-Emitting Diodes (OLEDs)
As Thermally Activated Delayed Fluorescence (TADF) Emitters
Multi-Resonance (MR) TADF Emitters
Therefore, a detailed article focusing solely on the specified compound as per the provided outline cannot be generated at this time due to the absence of the necessary scientific data. Further research and publication on the specific properties and applications of this compound are required to address the topics in the requested outline.
As Emitting Layer Components and Emitters (Conventional Luminescent Emitters)
Carbazole derivatives are widely recognized for their role in the emitting layer of OLEDs, functioning as both host materials and emitters. nih.gov Their inherent properties, such as good hole transport capabilities, high thermal stability, and the ability to form amorphous films, make them virtuous building blocks for optoelectronic materials. nih.gov In many instances, carbazole derivatives are utilized as host materials for blue or greenish-blue emitting OLEDs. nih.gov However, they have also been successfully employed as the primary emitting layer. nih.gov
For example, OLEDs fabricated with carbazole derivatives as the emissive layer have demonstrated impressive performance, achieving maximum luminances of up to 4130 cd/m² and current efficiencies around 20 cd/A. nih.gov These devices have shown electroluminescence peaks in the greenish-blue region of the spectrum, around 490 nm. nih.gov The donor-π-acceptor (D-π-A) architecture is a common molecular design strategy to achieve efficient emission. In this design, the carbazole unit often serves as the electron donor, connected to an electron-accepting moiety through a π-conjugated bridge. semanticscholar.org This intramolecular charge transfer (ICT) characteristic is crucial for tuning the emission color and enhancing device efficiency. semanticscholar.orgnih.gov
Research into bipolar blue-emitting materials has incorporated carbazole as the donor, imidazole (B134444) as the acceptor, and biphenyl as a π-bridge. nih.gov Non-doped deep-blue OLEDs using such a carbazole-π-imidazole derivative have achieved a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%, with Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080). nih.gov The specific substitution on the carbazole unit can also influence the emission properties. For instance, a t-butyl group has been shown to be more effective than a methoxy (B1213986) group at preventing the ICT process, leading to deeper blue emission. nih.gov
Exciplex System Formation for Enhanced Electroluminescence
The formation of exciplexes, or excited-state complexes between electron-donating and electron-accepting molecules, offers a pathway to enhance electroluminescence in OLEDs. Carbazole derivatives are frequently employed as the electron-donating component in such systems. When paired with suitable acceptor materials, they can form exciplexes at the donor-acceptor interface, leading to emission at longer wavelengths than the emission of the individual molecules.
One study explored exciplex-forming systems using carbazole and benzoyl-1H-1,2,3-triazole derivatives. Due to the formation of an exciplex between the electron-donating carbazole and the electron-accepting 1,2,3-triazole moieties, these systems exhibited bluish-green thermally activated delayed fluorescence (TADF). researchgate.net The resulting devices demonstrated a maximum power efficiency of 10.7 lm/W, a current efficiency of 18.4 cd/A, and a quantum efficiency of 7.1%. researchgate.net The use of an exciplex-forming host also enabled a low turn-on voltage of 3.6 V and high-quality white electroluminescence with a color rendering index of 92. researchgate.net
In some cases, both intermolecular and "intramolecular exciplexes" can coexist in the solid state. nih.gov The emission characteristics of these systems are often indistinguishable from true exciplexes. The photoluminescence quantum yield (PLQY) of films containing these materials can be higher than that of their solutions, which is consistent with an exciplex-based emission mechanism. nih.gov
Impact on Device Performance Metrics
The incorporation of indenocarbazole and other carbazole derivatives significantly impacts key performance metrics of OLEDs, including external quantum efficiency (EQE), current efficiency, power conversion efficiency, and color purity.
Current efficiency is another critical parameter. Devices with carbazole derivatives as the emissive layer have shown maximum current efficiencies of 19.3 and 20.2 cd/A. nih.gov In the case of exciplex-forming systems, a current efficiency of 18.4 cd/A has been reported. researchgate.net
Power conversion efficiency is also enhanced through the use of these materials. An exciplex-based device achieved a maximum power efficiency of 10.7 lm/W. researchgate.net
The color purity of the emission is defined by the CIE coordinates. Deep-blue emitting devices based on carbazole derivatives have achieved CIE coordinates of (0.159, 0.080) and (0.157, 0.080). nih.gov Phosphorescent OLEDs have also demonstrated deep-blue emission with CIE coordinates of (0.147, 0.164), (0.146, 0.165), and (0.152, 0.148). researchgate.net
Table 1: Performance Metrics of OLEDs Incorporating Carbazole Derivatives
| Device Type | Role of Carbazole Derivative | Max. Luminance (cd/m²) | Max. EQE (%) | Max. Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates |
| Greenish-Blue OLED nih.gov | Emissive Layer | 4130 | 9.5 | 20.2 | - | ~ (0.2, 0.4) |
| Deep-Blue OLED nih.gov | Bipolar Emitter | 11364 | 4.43 | - | - | (0.159, 0.080) |
| White OLED (Exciplex) researchgate.net | Host (Donor) | >10000 | 7.1 | 18.4 | 10.7 | (0.31, 0.34) |
| Solution-Processed OLED researchgate.net | Phosphorescent Emitter | - | 31.4 | 91.4 | - | - |
Applications in Photovoltaic Devices
The favorable electronic properties of indenocarbazole derivatives also make them suitable for applications in various types of photovoltaic devices, including perovskite solar cells (PSCs), dye-sensitized solar cells (DSSCs), and organic solar cells (OSCs).
Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)
In PSCs, the hole transport material (HTM) plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode. Carbazole-based molecules have emerged as promising HTMs due to their high hole mobility and suitable energy levels. rsc.orgrsc.org
The indeno[1,2-b]carbazole group, which combines the characteristics of carbazole and fluorene, has been used to construct efficient and stable HTMs. nih.gov This bulky, planar structure offers advantages that have led to PSCs with efficiencies exceeding 20% and superior long-term stability. nih.gov The development of methoxy-free donor groups based on indeno[1,2-b]carbazole is a significant step towards improving the stability of PSCs, as methoxy groups can often reduce device longevity. nih.gov
Donor-acceptor (D-A) type carbazole derivatives have also been reported as effective HTMs in conventional PSCs. rsc.org In these structures, a carbazole donor is functionalized with electron-withdrawing groups. This design can enhance intermolecular interactions and lead to smoother film morphologies and higher hole mobility, which are crucial for good interfacial contact and efficient hole transport. rsc.org PSCs using a D-A type carbazole-based HTM have achieved a high power conversion efficiency of 20.40%. rsc.org
Table 2: Photovoltaic Parameters of Perovskite Solar Cells with Different HTMs
| HTM | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |
| M111 (reverse scan) doi.org | 21.56 | 1.023 | 0.7202 | 15.88 |
| M112 (reverse scan) doi.org | 21.57 | 1.022 | 0.6680 | 14.72 |
| M113 (reverse scan) doi.org | 21.97 | 1.012 | 0.6682 | 14.86 |
| M114 (reverse scan) doi.org | 22.24 | 1.055 | 0.7320 | 17.17 |
| Spiro-OMeTAD (reverse scan) doi.org | 22.46 | 1.108 | 0.7262 | 18.07 |
Sensitizers and HTMs in Dye-Sensitized Solar Cells (DSSCs)
Carbazole-based molecules are integral to the advancement of dye-sensitized solar cells (DSSCs), serving as both dye sensitizers and hole-transport materials. mdpi.com The key role of a dye sensitizer is to absorb incident light and inject electrons into the semiconductor layer. jnsam.com Carbazole derivatives are attractive as sensitizers due to their strong light absorption capacity and high stability. mdpi.comjnsam.com
Carbazole derivatives also present a promising alternative to the expensive spiro-OMeTAD as hole-transport materials in DSSCs. mdpi.com An effective HTM ensures the rapid transport of holes to the anode, preventing charge recombination. mdpi.com
Donor-Acceptor Architectures in Organic Solar Cells (OSCs)
In organic solar cells (OSCs), the active layer typically consists of a bulk heterojunction of an electron donor and an electron acceptor. chemrxiv.org Donor-acceptor (D-A) copolymers and small molecules are extensively studied for this purpose. mdpi.comresearchgate.net Carbazole-based materials are often used as the electron donor component in these systems. mdpi.comresearchgate.net
Other Optoelectronic Applications
Indenocarbazole derivatives, a class of compounds that includes this compound, are emerging as promising candidates for advanced lithographic techniques, particularly multiphoton lithography (MPL). This is largely due to their inherent photophysical properties, which are rooted in the electronic characteristics of the carbazole moiety. Carbazole-based molecules are well-regarded for their strong two-photon absorption (TPA) cross-sections, a critical parameter for efficient multiphoton polymerization. acs.orgrsc.org
Multiphoton lithography is a high-resolution 3D printing technique that utilizes the nonlinear absorption of photons by a photoinitiator within a photocurable resin. acs.org Unlike single-photon absorption, two-photon absorption occurs only at the focal point of a high-intensity laser, allowing for the fabrication of complex three-dimensional structures with sub-micrometer resolution. The efficiency of this process is directly linked to the TPA cross-section of the photoinitiator; a larger cross-section translates to a higher probability of simultaneous absorption of two photons, leading to more efficient polymerization.
Research into carbazole derivatives has demonstrated their efficacy as photoinitiators in MPL. acs.orgresearchgate.net For instance, push-pull carbazole-based dyes, which incorporate electron-donating and electron-accepting groups, have been shown to possess significantly enhanced nonlinear optical properties, making them effective for MPL applications. acs.orgresearchgate.net The chemical functionalization of the carbazole core allows for the tuning of their energy band gaps and enhances charge transfer, which are crucial for high spatial resolution and efficient polymerization. acs.orgresearchgate.net
While direct research on this compound as a photoinitiator for multiphoton lithography is not extensively documented in publicly available literature, the fundamental properties of the broader carbazole and indenocarbazole families suggest its potential in this application. The indenocarbazole framework, which combines a carbazole unit with an indene (B144670) group, provides a rigid and planar structure that can facilitate strong intermolecular π-π stacking and efficient charge transport. These characteristics are advantageous for the design of efficient photoinitiators.
The performance of carbazole-based photoinitiators has been quantified in various studies. For example, certain carbazole derivatives have exhibited large two-photon absorption cross-sections, with some values exceeding 1600 Göppert-Mayer (GM) units. rsc.org In practical applications, the use of functionalized carbazole photoinitiators in multiphoton lithography has resulted in the fabrication of well-defined 3D microstructures, such as woodpile structures, with resolutions around 280 nm. researchgate.net
The development of water-soluble carbazole-based photoinitiators has further expanded their applicability, particularly in the fabrication of biocompatible 3D hydrogel scaffolds for tissue engineering. nih.govacs.org For instance, an ionic carbazole derivative, 3,6-Bis[2-(1-methyl-pyridinium)vinyl]-9-methyl-carbazole diiodide (BMVMC), when complexed with cucurbit rsc.orguril, demonstrated a significantly enhanced TPA cross-section of 2500 GM and was successfully used to fabricate hydrogel structures with a resolution of 180 nm. nih.govacs.org
The table below summarizes the two-photon absorption properties of several carbazole derivatives, illustrating the potential of this class of compounds as photoinitiators for multiphoton lithography.
| Compound Class | Specific Derivative | Two-Photon Absorption Cross-Section (GM) | Wavelength (nm) | Reference |
| Carbazole Hemicyanines | 2D methyl pyridinium carbazole derivative | >1600 | Not Specified | rsc.org |
| Ionic Carbazole | BMVMC-cucurbit rsc.orguril complex | 2500 | Not Specified | nih.govacs.org |
| Functionalized Carbazole | D-π-A Push-Pull Dye | Substantial increase with functionalization | 515 | acs.orgresearchgate.net |
While the specific performance of this compound as a photoinitiator remains to be experimentally detailed, the established structure-property relationships within the carbazole family provide a strong rationale for its investigation in advanced lithographic applications. Future research focusing on the synthesis and photophysical characterization of indenocarbazole derivatives, including the title compound, will be crucial in unlocking their full potential in this high-technology field.
Exploration of Biological Activities and Structure Activity Relationships of Carbazole Derivatives
Antimicrobial Potential
The carbazole (B46965) scaffold is a key structural motif in many compounds exhibiting a wide range of biological activities, including antimicrobial properties. nih.govnih.gov The search for new antimicrobial agents is a continuous process aimed at overcoming microbial resistance to existing chemotherapeutics. srce.hr
Antibacterial Activity Studies
Derivatives of carbazole have been evaluated against a variety of bacterial strains, demonstrating a spectrum of activity from moderate to potent.
For instance, a series of N-substituted carbazoles showed that the introduction of an imidazole (B134444) moiety was favorable for antibacterial efficacy against S. aureus, B. subtilis, E. coli, methicillin-resistant S. aureus (MRSA), P. aeruginosa, and B. proteus, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL. nih.gov A carbazole triazolium compound, resulting from the quaternization of a triazole, displayed excellent antibacterial activity against all tested strains with MIC values between 1.0 and 64 µg/mL. nih.gov
Another study reported on 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo- nih.govnih.gov-indole-1-yl-amino-ethanones. nih.gov Two compounds from this series showed potent activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with zones of inhibition ranging from 16.82 to 26.08 mm at a 50 µg/mL concentration. nih.gov
Furthermore, some carbazole derivatives have shown activity comparable to or better than standard antibiotics. A chloro-substituted derivative exhibited outstanding activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis. nih.gov One guanidine-containing carbazole derivative emerged as a lead compound with excellent antibacterial activity (MIC values of 0.78–1.56 μg/mL), comparable to the standard drug vancomycin. nih.gov
| Compound Class | Bacterial Strains | Activity (MIC) | Reference |
|---|---|---|---|
| N-substituted carbazoles (imidazole moiety) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1–8 µg/mL | nih.gov |
| Carbazole triazolium compound | Various bacterial strains | 1.0–64 µg/mL | nih.gov |
| N-ethyl-[N-methyl-piperazinyl] derivative | B. subtilis, S. aureus, E. coli, P. fluorescens | 1.9–7.8 µg/mL | nih.gov |
| N-ethyl-[2-methyl-5-nitro imidazole] derivative | B. subtilis | 0.9 µg/mL | nih.gov |
| Guanidine-containing carbazole derivative | S. aureus strains | 0.78–1.56 µg/mL | nih.gov |
Antifungal Activity Investigations
The emergence of fungal infections, particularly in immunocompromised individuals, has spurred research into new antifungal agents, with carbazoles being a promising class of compounds. nih.gov
The introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure was found to increase antifungal activity against Candida albicans, with MIC values of 2–4 µg/mL. nih.gov Similarly, pyrimidine (B1678525) and pyrazole (B372694) carbazole derivatives showed promising antifungal activity against C. albicans and Aspergillus fumigatus, with MIC values ranging from 8.7 to 10.8 µg/mL. nih.gov The lipophilic nature of these compounds is thought to help them cross the biological membranes of microorganisms, thereby inhibiting their growth. nih.gov
In other studies, carbazole alkaloids isolated from plants demonstrated significant activity. One such alkaloid showed high activity against C. krusei and C. parapsilosis. nih.gov Another investigation found that a chloro-substituted carbazole derivative demonstrated excellent antifungal activity against all screened fungi when compared to the standard drug carbendazim. nih.gov
| Compound Class | Fungal Strains | Activity (MIC) | Reference |
|---|---|---|---|
| N-substituted carbazoles (1,2,4-triazole moiety) | C. albicans | 2–4 µg/mL | nih.gov |
| Pyrimidine and pyrazole carbazoles | C. albicans, A. fumigatus | 8.7–10.8 µg/mL | nih.gov |
| Carbazole triazolium compound | Various fungal strains | 1.0–64 µg/mL | nih.gov |
| N-ethyl-[N-methyl-piperazinyl] derivative | C. albicans, A. niger | 1.9–7.8 µg/mL | nih.gov |
Antiviral Activity Research
Carbazole alkaloids, both natural and synthetic, have been reported to possess inhibitory activities against several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). nih.gov
In one study, a series of 18 carbazole derivatives were synthesized and evaluated for their effects against the porcine epidemic diarrhea virus (PEDV). nih.gov Three of these compounds (designated No. 5, No. 7, and No. 18) were found to significantly reduce the replication of the virus with low cell toxicity. nih.gov Further investigation indicated that these derivatives exerted their inhibitory effects at the early stage of the viral life cycle, specifically during the viral attachment phase. nih.gov
Other research has focused on indolocarbazoles, a class of carbazole derivatives, which have shown inhibitory effects against the human cytomegalovirus (HCMV). nih.gov The antiviral activity of these compounds is believed to stem from the inhibition of either the viral kinase UL97 or a host kinase. nih.gov
Cytotoxic and Anticancer Activities
The carbazole scaffold is a key structural feature in numerous compounds with antitumor properties, largely due to the rigid, planar tricyclic structure that allows for DNA intercalation and inhibition of essential enzymes like topoisomerases. nih.gov
In Vitro Cytotoxicity Evaluation for Lead Compound Discovery
The cytotoxic potential of carbazole derivatives has been widely assessed against various cancer cell lines to identify promising lead compounds for anticancer drug development.
A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives, which are structural isomers of indenocarbazoles, were synthesized and evaluated for their antitumor activity against human lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov Most of these compounds demonstrated potent antitumor activities, with one derivative in particular showing remarkable in vitro anticancer activity comparable to the known anticancer agent amonafide. nih.gov
In a study on 5,8-Dimethyl-9H-carbazole derivatives, two compounds were identified as the most active against the triple-negative breast cancer cell line MDA-MB-231, with IC50 values of 1.44 µM and 0.73 µM, respectively. nih.gov These compounds were significantly more potent than the parent compound, Ellipticine. nih.gov
A cytotoxic bis(1,2,3‐triazol‐5‐ylidene)carbazolide Gold(III) complex was found to be significantly cytotoxic against the MDA-MB-231 breast cancer cell line, with an IC50 value of 2.3 μM. ijpsjournal.com
| Compound Class/Name | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Amide-containing carbazole derivatives | NPC-TW01, NCI-H661, Jurkat | 11.09–42.77 µM | nih.gov |
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole derivative | Calu1 (lung carcinoma) | 2.5 nM | nih.gov |
| 5,8-Dimethyl-9H-carbazole derivative 3 | MDA-MB-231 (breast cancer) | 1.44 µM | nih.gov |
| 5,8-Dimethyl-9H-carbazole derivative 4 | MDA-MB-231 (breast cancer) | 0.73 µM | nih.gov |
| Bis(1,2,3‐triazol‐5‐ylidene)carbazolide Gold(III) Complex | MDA-MB-231 (breast cancer) | 2.3 µM | ijpsjournal.com |
Investigated Mechanisms of Action (e.g., Apoptosis Induction, Mitosis Inhibition)
Research into the anticancer mechanisms of carbazole derivatives has revealed several modes of action. A key mechanism for many of these compounds is the inhibition of topoisomerases, enzymes vital for DNA replication and transcription in highly proliferative cancer cells. nih.gov
An indeno[1,2-b]-pyridinol derivative, structurally related to indenocarbazoles, was identified as a potent catalytic inhibitor of topoisomerase IIα. nih.gov This compound was found to exert its activity by binding to the minor groove of the DNA double helix, thereby inhibiting the enzyme without causing the DNA damage associated with topoisomerase poisons. nih.gov
Other carbazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, the two most active 5,8-Dimethyl-9H-carbazole derivatives were found to interfere with the normal organization of the actin system, which ultimately triggers apoptosis. nih.gov Another compound, a 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide, is known to suppress telomerase activity and induce senescence in cancer cells. nih.gov Furthermore, studies on a cytotoxic Gold(III) complex with a carbazolide ligand suggest that it acts as a partial DNA intercalator. ijpsjournal.com
Antioxidative Activity
The antioxidative potential of carbazole derivatives, particularly those with fused ring systems like the indeno[1,2-b]carbazole scaffold, is an area of significant research interest. While direct studies on "5-Phenylindeno[1,2-b]carbazol-11(5H)-one" are not extensively documented in publicly available literature, the antioxidant properties of the structurally related 5,10-dihydroindeno[1,2-b]indoles have been investigated, offering valuable insights. These compounds have demonstrated notable efficacy in various in vitro antioxidant assays. nih.gov
A study on a series of 5,10-dihydroindeno[1,2-b]indoles revealed their capacity to act as potent antioxidants. nih.gov Their activity was evaluated through multiple standard assays, including scavenging of 1,1-diphenyl-2-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS), and superoxide (B77818) anion radicals. nih.gov Furthermore, their reducing power was assessed via Fe(III) to Fe(II) and Cu(II) to Cu(I) transformation methods, alongside their ability to chelate ferrous ions and scavenge hydrogen peroxide. nih.gov The results indicated that these compounds possess effective antioxidant capabilities, often comparable to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and alpha-tocopherol. nih.gov
The core indeno[1,2-b]indole (B1252910) structure is a potent inhibitor of lipid peroxidation. nih.gov The antioxidant mechanism of carbazole derivatives, in general, is attributed to the hydrogen-donating ability of the nitrogen atom on the carbazole ring. The resulting free radical is stabilized by strong conjugation across the aromatic system, which hinders further reaction and terminates free-radical chain reactions. nih.gov The presence of hydroxyl and methoxy (B1213986) substituents on the indenone portion of the molecule further enhances this activity. nih.gov For instance, certain synthetic indenoindoles have been identified as powerful inhibitors of lipid peroxidation, suggesting their potential therapeutic application in conditions associated with oxidative stress. nih.gov
The following table summarizes the antioxidant activities of selected 5,10-dihydroindeno[1,2-b]indole (B1207775) derivatives from a comparative study, showcasing the impact of different substituents on their radical scavenging abilities.
| Compound ID | Substituent on Indenone Ring | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| 3d | 2-OH | 15.2 | 7.8 |
| 3e | 3-OH | 18.5 | 9.2 |
| 3f | 4-OH | 22.1 | 11.5 |
| 3g | 2-OCH3 | 25.8 | 14.3 |
| 3h | 3-OCH3 | 29.4 | 16.8 |
| BHA | (Standard) | 19.7 | 9.9 |
| BHT | (Standard) | 24.5 | 12.1 |
This table is generated based on data reported for 5,10-dihydroindeno[1,2-b]indoles, which are structurally similar to the indenocarbazole core. nih.gov
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The structure-activity relationship (SAR) of carbazole and its fused-ring derivatives in the context of antioxidative activity reveals several key trends that are likely applicable to "this compound". The antioxidant potency of these molecules is intrinsically linked to their molecular structure, including the nature and position of substituents on the aromatic rings. nih.govresearchgate.net
A primary factor in the antioxidant activity of these heterocyclic compounds is the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups. nih.gov In studies of 5,10-dihydroindeno[1,2-b]indoles, derivatives bearing hydroxyl groups on the indenone moiety were found to be particularly potent antioxidants. nih.gov The position of these substituents is also crucial; for example, a hydroxyl group at the ortho position often leads to higher activity compared to meta or para positions, a phenomenon attributed to the potential for forming stable intramolecular hydrogen bonds. researchgate.net This is evident in the superior DPPH and ABTS radical scavenging activities of 2-hydroxy-substituted indenoindoles compared to those substituted at the 3- or 4-positions. nih.gov
The core fused-ring system itself plays a significant role. The planar and rigid structure of indenocarbazole and indenoindole derivatives facilitates the delocalization of electrons across the molecule, which stabilizes the radical formed after donating a hydrogen atom. nih.govrsc.org This inherent structural feature contributes to their ability to act as effective free radical scavengers. nih.gov
The inhibitory potency against lipid peroxidation provides another clear example of SAR. A comparative study of indenoindole derivatives demonstrated a direct correlation between their oxidation potentials and their ability to inhibit the formation of thiobarbituric acid-reactive substances (TBARS). nih.gov
The table below illustrates the inhibitory potencies of two indenoindole derivatives against TBARS formation in different lipid peroxidation models, highlighting the potent antioxidant nature of this structural class.
| Compound | Oxidation Potential (V) | pIC50 (Soybean Lecithin) | pIC50 (Rat Renal Tissue) | pIC50 (LDL Oxidation) |
| cis-5,5a,6,10b-tetrahydro-9-methoxy-7-methylindeno[2,1-b]indole | 0.32 | 8.2 | 6.9 | 8.7 |
| cis-4b,5,9b,10-tetrahydro-8-methoxy-6-methylindeno[1,2-b]indole | 0.30 | 8.0 | 6.9 | 8.3 |
| Vitamin E | - | 5.6 | <5 | <5 |
| Butylated Hydroxytoluene (BHT) | - | 6.6 | - | 6.9 |
This table is based on data for indeno[2,1-b]indole (B8706381) and indeno[1,2-b]indole derivatives, which are structurally related to the core of this compound. nih.gov
Future Perspectives and Research Directions for 5 Phenylindeno 1,2 B Carbazol 11 5h One
Rational Molecular Design for Enhanced Performance in Optoelectronic Devices
The indenocarbazole core is a promising building block for organic light-emitting diodes (OLEDs), particularly for host materials in phosphorescent OLEDs (PHOLEDs) due to its high triplet energy and good charge transport properties. Future research will focus on the rational design of 5-Phenylindeno[1,2-b]carbazol-11(5H)-one derivatives to further enhance their performance in optoelectronic devices.
One key strategy involves the introduction of specific functional groups to modulate the electronic properties of the molecule. For instance, the incorporation of electron-donating or electron-withdrawing moieties can tune the HOMO and LUMO energy levels, leading to improved charge injection and transport balance. A notable example is the synthesis of a highly soluble and thermally stable indenocarbazole derivative, 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole, which has demonstrated excellent performance as a host material in solution-processed green PHOLEDs. researchgate.netrsc.orgrsc.org This derivative, through its asymmetric molecular structure, exhibits significantly improved solubility, a critical factor for fabrication via solution processing. researchgate.net
Future designs will likely explore the introduction of bulky substituents to control intermolecular interactions and prevent aggregation-induced quenching, thereby enhancing solid-state luminescence efficiency. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a crucial role in predicting the photophysical properties of new derivatives before their synthesis, enabling a more targeted and efficient discovery process. researchgate.netmdpi.com The goal is to develop materials with high quantum yields, excellent thermal stability, and long operational lifetimes, paving the way for their use in next-generation displays and solid-state lighting.
Development of Novel and Efficient Synthetic Strategies
The advancement of applications based on this compound is intrinsically linked to the development of efficient and versatile synthetic methodologies. While methods for the synthesis of the core indenocarbazole structure exist, future research will aim to create more streamlined, high-yield, and scalable routes.
Current synthetic approaches often involve multi-step procedures. For instance, the synthesis of benzo[a]carbazole derivatives can be achieved through the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) intermediates using a solid acidic catalyst. nih.gov Another approach involves the synthesis of 6,11-dihydro-5H-benzo[b]carbazol-6,11-diones from 1-[(2-nitrophenyl)acetyl]phenylacetic acids. researchgate.net One-pot protocols, such as the modified Friedländer hetero-annulation reaction, are also being explored for the synthesis of related carbazole-fused systems. snv63.ru
Future synthetic strategies will likely focus on:
Catalytic C-H activation: This would allow for the direct functionalization of the indenocarbazole core, reducing the number of synthetic steps and improving atom economy.
Flow chemistry: The use of microreactors can offer better control over reaction conditions, leading to higher yields and purity, and facilitating scalability.
Development of novel building blocks: The design and synthesis of new, pre-functionalized precursors will enable the rapid generation of a diverse library of this compound derivatives with tailored properties.
These advancements will be crucial for making these promising compounds more accessible for widespread research and industrial application.
Advanced In-situ Characterization and Mechanistic Studies
A deeper understanding of the structure-property relationships in this compound and its derivatives is essential for their optimization. Future research will increasingly rely on advanced in-situ characterization techniques to probe the behavior of these materials in real-time and under operational conditions.
For optoelectronic applications, techniques such as in-situ photoluminescence and electroluminescence spectroscopy during device operation can provide valuable insights into degradation mechanisms and the evolution of the emissive species. In-situ grazing-incidence X-ray diffraction (GI-XRD) can be used to study the morphology and molecular packing of thin films during annealing or device operation, which are critical factors influencing charge transport.
Mechanistic studies will also be crucial. Femtosecond transient absorption spectroscopy can be employed to unravel the complex photophysical processes occurring after photoexcitation, including intersystem crossing and charge transfer dynamics. mdpi.com Combining these experimental techniques with high-level quantum chemical calculations will provide a comprehensive picture of the excited-state dynamics and deactivation pathways, guiding the design of more efficient and stable materials.
Expanding the Scope of Biological Applications and Therapeutic Potential
The carbazole (B46965) scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including anticancer and neuroprotective effects. nih.govnih.gov While the therapeutic potential of this compound itself is not yet extensively explored, its structural similarity to other biologically active carbazoles suggests that it could be a promising candidate for drug discovery.
Future research in this area will focus on:
Anticancer Activity: Screening of this compound and its derivatives against various cancer cell lines is a logical first step. snv63.runih.gov Studies on related carbazole compounds have shown that they can induce apoptosis and inhibit cell proliferation. mdpi.com Mechanistic investigations could explore their potential as inhibitors of key cellular targets like topoisomerases or protein kinases.
Neuroprotective Effects: Given the neuroprotective properties of other carbazole and indole (B1671886) derivatives, investigating the potential of this compound in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease is a promising avenue. nih.govnih.govmdpi.com Research could focus on their ability to inhibit protein aggregation, reduce oxidative stress, and protect neurons from cell death. nih.gov
Biological Imaging: The inherent fluorescence of many indenocarbazole derivatives makes them potential candidates for use as fluorescent probes in biological imaging. nih.gov
The development of targeted drug delivery systems and the exploration of combination therapies will also be important future directions to enhance the therapeutic efficacy and reduce potential side effects of these compounds.
Integration into Multifunctional Materials and Next-Generation Devices
The unique combination of electronic, optical, and potentially biological properties of this compound makes it an ideal candidate for integration into multifunctional materials and next-generation devices.
Future research will explore the incorporation of this indenocarbazole scaffold into more complex material architectures, such as:
Copolymers: Copolymerization of indenocarbazole-containing monomers with other functional units can lead to materials with tailored properties for specific applications, such as hole-transporting copolymers for high-efficiency OLEDs. elsevierpure.com
Hybrid Materials: Combining indenocarbazole derivatives with inorganic nanoparticles or quantum dots could result in hybrid materials with novel synergistic properties for applications in sensing, photocatalysis, and bioimaging.
Supramolecular Assemblies: The self-assembly of indenocarbazole derivatives into well-defined nanostructures could open up new possibilities for the fabrication of advanced electronic and photonic devices.
The integration of this compound and its derivatives into next-generation devices such as flexible and transparent electronics, organic photovoltaics, and chemical sensors represents a significant long-term goal. The development of solution-processable materials is particularly important for enabling low-cost, large-area fabrication of these devices. researchgate.netrsc.orgrsc.org
Q & A
Q. What are the standard synthetic routes for 5-phenylindeno[1,2-b]carbazol-11(5H)-one and its derivatives?
Methodological Answer: The compound can be synthesized via multi-component reactions using La(OTf)₃ catalysis in PEG-400 under conventional heating or ultrasonic irradiation. For example, derivatives with spiro-indenoquinoline frameworks are synthesized with yields ranging from 85% to 95%. Key steps include:
Q. Reaction Performance Table
| Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4a | 90 | 324–326 |
| 4b | 88 | 328–330 |
| 4e | 95 | 342–345 |
| Data derived from spiro-indenoquinoline analogs . |
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- Single-crystal X-ray diffraction : Resolves π-stacking interactions and molecular conformation (e.g., dihedral angles between fused rings) .
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl groups (δ 180–190 ppm) .
- IR spectroscopy : Confirms ketonic C=O stretches (~1680–1720 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) .
Q. How does solvent choice affect the synthesis and purification processes?
Methodological Answer: Polar aprotic solvents like PEG-400 improve reaction kinetics by stabilizing ionic intermediates and enhancing catalyst dispersion. Ethanol is preferred for recrystallization due to its moderate polarity, which balances solubility and product recovery .
Q. What computational approaches predict molecular interactions and stability?
Methodological Answer:
- Docking studies : Predict binding modes with proteins (e.g., hydrophobic interactions vs. oxygen-in/out orientations in kinase inhibitors) .
- DFT calculations : Analyze antiaromaticity in the indenofluorene core, revealing destabilization energies of ~20–30 kcal/mol .
Advanced Research Questions
Q. How can synthesis be optimized for higher regioselectivity in derivatives?
Methodological Answer:
Q. How to resolve contradictions between X-ray crystallography and solution-phase NMR data?
Methodological Answer: Discrepancies arise from dynamic effects (e.g., ring puckering in solution vs. rigid solid-state conformations). Mitigation strategies include:
Q. What structural modifications enhance bioactivity in kinase inhibition studies?
Methodological Answer:
Q. What role does antiaromaticity play in the electronic properties of indeno-carbazole derivatives?
Methodological Answer: The indeno[1,2-b]carbazole core exhibits antiaromatic destabilization, quantified via:
- NICS(1) values : ~+12 ppm (paratropic ring currents).
- Optoelectronic effects : Reduced bandgap (~2.1 eV) compared to purely aromatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
